Cas no 2171708-99-7 (2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid)

2-{3-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and a cyclopentyl backbone with a carboxyl side chain, enhancing conformational flexibility in peptide design. The 3-methylpentanamide moiety provides steric hindrance, influencing peptide secondary structure. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. Its stability under acidic conditions and controlled reactivity make it suitable for constructing complex peptidomimetics or constrained peptides for medicinal chemistry and biochemical research applications.
2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid structure
2171708-99-7 structure
Product Name:2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid
CAS No:2171708-99-7
MF:C28H34N2O5
MW:478.579967975616
CID:6313544
PubChem ID:165514252
Update Time:2025-10-29

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid
    • 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
    • EN300-1512212
    • 2171708-99-7
    • Inchi: 1S/C28H34N2O5/c1-3-17(2)26(27(33)29-19-13-12-18(14-19)15-25(31)32)30-28(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24,26H,3,12-16H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: WJJPBUGMKHHHRD-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1512212-0.05g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1512212-0.1g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1512212-0.25g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1512212-0.5g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1512212-1.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
1g
$3368.0 2023-06-05
Enamine
EN300-1512212-2.5g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1512212-5.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
5g
$9769.0 2023-06-05
Enamine
EN300-1512212-10.0g
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
10g
$14487.0 2023-06-05
Enamine
EN300-1512212-50mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
50mg
$768.0 2023-09-27
Enamine
EN300-1512212-100mg
2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclopentyl}acetic acid
2171708-99-7
100mg
$804.0 2023-09-27

Additional information on 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid

Comprehensive Overview of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid (CAS No. 2171708-99-7)

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid (CAS No. 2171708-99-7) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers frequently search for Fmoc-protected amino acid derivatives due to their critical role in drug discovery and bioconjugation. This compound’s cyclopentyl acetic acid backbone further enhances its applicability in designing bioactive molecules, particularly in targeting enzyme inhibitors and receptor modulators.

The growing interest in peptide-based therapeutics has propelled demand for high-purity building blocks like CAS No. 2171708-99-7. With advancements in cancer immunotherapy and precision medicine, this compound is often explored for its potential in creating targeted drug delivery systems. Its compatibility with automated synthesizers and resistance to racemization align with modern green chemistry trends, addressing concerns about sustainable synthesis. Users frequently inquire about its solubility, stability, and coupling efficiency, highlighting its practical relevance in lab workflows.

From a structural perspective, the 3-methylpentanamido moiety in 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid introduces steric hindrance, which can influence peptide folding and binding affinity. This characteristic is pivotal in developing peptidomimetics, a hot topic in AI-driven drug design. Computational chemists often leverage such compounds to simulate protein-ligand interactions, reflecting the intersection of wet-lab and in silico research. Searches for Fmoc deprotection conditions or side-chain modifications further underscore its versatility.

Quality control of CAS No. 2171708-99-7 is another focal point, with HPLC and MS analysis being common verification methods. The compound’s storage stability under nitrogen and low-temperature conditions is frequently discussed in forums, emphasizing its sensitivity to environmental factors. As the pharmaceutical industry shifts toward continuous manufacturing, reliable intermediates like this are critical for scalable production. Its role in macrocyclic peptide synthesis also aligns with trends in next-generation biologics, answering queries about innovative scaffold design.

In summary, 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid bridges fundamental chemistry and cutting-edge applications. Its relevance to personalized medicine, high-throughput screening, and biocompatible materials ensures sustained interest. By addressing common technical questions and aligning with industry trends, this overview aims to serve as a trusted resource for researchers navigating the complexities of peptide chemistry.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.